2-Aminoacetonitrile;sulfate

Description

Contextualizing 2-Aminoacetonitrile;sulfate (B86663) within the Broader Field of α-Aminonitrile Chemistry

The chemistry of α-aminonitriles, a class of organic compounds featuring an amino group and a cyano group attached to the same carbon atom, dates back to 1850 with the work of Adolph Strecker. thieme-connect.demdpi.comresearchgate.net These compounds are recognized as crucial building blocks in organic synthesis due to their diverse reactivity. uni-mainz.de They serve as precursors for a wide array of valuable molecules, including amino acids, nitrogen-containing heterocycles, and various bioactive compounds. mdpi.comuni-mainz.debeilstein-journals.org

2-Aminoacetonitrile, the parent compound of the sulfate salt, is the simplest α-aminonitrile. wikipedia.org Its significance extends beyond terrestrial chemistry, as it has been detected in the interstellar medium, suggesting its potential role in the prebiotic synthesis of amino acids like glycine (B1666218). wikipedia.orgacs.org In the laboratory and in industrial applications, 2-Aminoacetonitrile and its salts are pivotal intermediates. For instance, the hydrolysis of aminoacetonitrile (B1212223) is a key step in the industrial production of glycine. wikipedia.orgchemicalbook.com

The sulfate salt, 2-Aminoacetonitrile;sulfate, provides a stable and manageable form of this reactive molecule, allowing for its use in various synthetic transformations where the free base would be unsuitable. wikipedia.org Its applications are rooted in the fundamental reactivity of the α-aminonitrile functional group, making it a valuable tool for chemists exploring the construction of complex nitrogen-containing architectures. uni-mainz.de

Foundational Principles of α-Aminonitrile Reactivity and Their Relevance to this compound

The reactivity of α-aminonitriles is characterized by the interplay between the amino and nitrile groups. These compounds can act as versatile synthetic intermediates, functioning as masked iminium ions or as synthetic equivalents for acyl anions and α-aminocarbanions. researchgate.netuni-mainz.de

A key reaction of α-aminonitriles is the retro-Strecker reaction, which involves the elimination of hydrogen cyanide. researchgate.net This process can be facilitated by acids or bases and is a cornerstone of their synthetic utility. Deprotonation of the α-carbon leads to the formation of stabilized carbanions, which are potent nucleophiles capable of participating in a variety of carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds. thieme-connect.de

Furthermore, the nitrile group can undergo hydrolysis to form α-amino acids, a transformation of immense importance in both biological and synthetic chemistry. chemicalbook.com The amino group, in turn, can be acylated or participate in cyclization reactions to form heterocyclic systems. thieme-connect.debeilstein-journals.org

This compound embodies these principles. The presence of the sulfate counterion stabilizes the amino group, often requiring a base to liberate the free amine for subsequent reactions. wikipedia.org This controlled release of the reactive species is a key advantage in many synthetic protocols. The compound is utilized in the synthesis of various heterocyclic compounds, such as pyrroles, by reacting with appropriate precursors. beilstein-journals.org

Historical Development of Synthetic Approaches to this compound and its Precursors: A Critical Review of Methodological Evolution

The synthesis of α-aminonitriles has evolved significantly since the original Strecker synthesis, which involves the one-pot, three-component reaction of an aldehyde or ketone, an amine, and a cyanide source. mdpi.comorganic-chemistry.org While the Strecker reaction remains a fundamental and widely used method, concerns over the use of highly toxic cyanide sources like hydrogen cyanide have driven the development of alternative and greener synthetic routes. organic-chemistry.orgtandfonline.comacs.org

Early and industrial methods for producing aminoacetonitrile often start from glycolonitrile (B6354644), which is then reacted with ammonia (B1221849). wikipedia.org The resulting aminoacetonitrile is typically converted to a more stable salt, such as the hydrochloride or sulfate, for storage and handling. chemicalbook.com

More recent innovations have focused on developing safer and more efficient methods. These include:

Use of alternative cyanide sources: Trimethylsilyl cyanide (TMSCN) has emerged as a popular and less hazardous alternative to HCN. organic-chemistry.orgacs.org Acetone cyanohydrin has also been explored, though sometimes with lower efficiency. organic-chemistry.orgtandfonline.com

Catalytic approaches: A variety of catalysts, including Lewis acids, organocatalysts, and transition metals, have been employed to improve the efficiency and selectivity of α-aminonitrile synthesis. mdpi.comorganic-chemistry.org For instance, palladium Lewis acid catalysts have been shown to be effective in three-component Strecker reactions. organic-chemistry.org

Solvent-free and environmentally benign conditions: Researchers have developed solvent-free methods that proceed rapidly and in high yields, aligning with the principles of green chemistry. organic-chemistry.org Aqueous reaction conditions using catalysts like β-cyclodextrin have also been reported. organic-chemistry.org

Oxidative cyanation: This method involves the α-C-H cyanation of tertiary amines using an oxidant and a cyanide source, offering an alternative pathway to α-aminonitriles. mdpi.comorganic-chemistry.org

Ammonium-catalyzed reactions: A recent development involves the use of simple ammonium (B1175870) salts to catalyze the synthesis of α-aminonitriles from aminoacetonitrile itself, avoiding the need for stoichiometric amounts of toxic cyanation reagents. acs.orgnih.gov

A specific method for preparing this compound involves a two-step process. First, aminoacetonitrile is generated through a condensation reaction of ammonium chloride, formaldehyde (B43269), acetic acid, and sodium cyanide. The crude aminoacetonitrile is then reacted with a methanol (B129727) solution of sulfuric acid to yield the sulfate salt. google.com

The evolution of these synthetic methods reflects a continuous effort to enhance safety, efficiency, and substrate scope, making α-aminonitriles, including this compound, more accessible and versatile tools for chemical synthesis.

| Method | Reagents | Key Features | Reference(s) |

| Industrial Production | Glycolonitrile, Ammonia | Forms aminoacetonitrile, which is then converted to the sulfate salt. | wikipedia.org |

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source (e.g., HCN, TMSCN) | Classic, versatile one-pot reaction. | mdpi.comorganic-chemistry.org |

| Formaldehyde-Based Condensation | Ammonium chloride, Formaldehyde, Acetic acid, Sodium cyanide | Produces aminoacetonitrile, which is then reacted with sulfuric acid. | google.com |

| Ammonium-Catalyzed Synthesis | Aminoacetonitrile, Ammonium salt catalyst | Greener alternative, avoids stoichiometric toxic cyanation reagents. | acs.orgnih.gov |

| Oxidative Cyanation | Tertiary amine, Oxidant, Cyanide source | Alternative pathway via C-H functionalization. | mdpi.comorganic-chemistry.org |

Properties

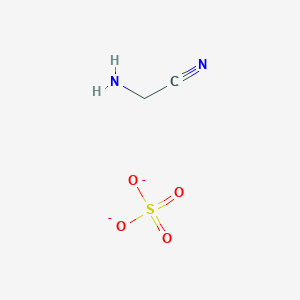

Molecular Formula |

C2H4N2O4S-2 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

2-aminoacetonitrile;sulfate |

InChI |

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)/p-2 |

InChI Key |

GTGIXCPOLMWQTC-UHFFFAOYSA-L |

Canonical SMILES |

C(C#N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Understanding of 2 Aminoacetonitrile;sulfate Formation

Innovative Multicomponent Reactions for the Synthesis of 2-Aminoacetonitrile;sulfate (B86663)

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing substantial portions of all reactants, represent an efficient and atom-economical approach to complex molecule synthesis. frontiersin.org In the context of 2-aminoacetonitrile;sulfate, MCRs offer a streamlined route to its derivatives.

A notable example is the three-component reaction involving methyl aroylpyruvates, an aromatic aldehyde, and 2-aminoacetonitrile sulfate. researchgate.netresearchgate.net This reaction, conducted in glacial acetic acid with anhydrous sodium acetate (B1210297), yields 5-aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones. researchgate.netresearchgate.net The process is initiated by the formation of a Schiff base, followed by a Michael-type addition and subsequent cyclization. researchgate.net This methodology highlights the utility of 2-aminoacetonitrile sulfate as a building block in the construction of complex heterocyclic scaffolds. researchgate.net

Strecker Reaction Variants and Their Mechanistic Elucidation in the Context of this compound

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles, which are key precursors to amino acids. organic-chemistry.orgwikipedia.org The fundamental reaction involves an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds in two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis to an amino acid. masterorganicchemistry.com

The first stage begins with the protonation of the aldehyde's carbonyl oxygen, enhancing its electrophilicity. masterorganicchemistry.com Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following proton transfer and the elimination of a water molecule, an iminium ion is generated. masterorganicchemistry.com The cyanide ion then attacks this iminium ion, resulting in the formation of the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

In the context of 2-aminoacetonitrile, which is the simplest α-aminonitrile, its formation via a Strecker-type reaction would involve formaldehyde (B43269), ammonia, and a cyanide source. nih.gov The use of this compound in subsequent reactions often leverages the inherent reactivity of the amino and nitrile groups.

Modern variations of the Strecker reaction focus on asymmetric synthesis to produce chiral amino acids. wikipedia.org This can be achieved using chiral auxiliaries, such as (S)-alpha-phenylethylamine instead of ammonia, or through the use of chiral catalysts. wikipedia.org

Novel Catalytic Systems for the Efficient Synthesis of this compound

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. For reactions involving 2-aminoacetonitrile and its derivatives, various catalysts have been explored.

For instance, in the multicomponent synthesis of pyrrolin-2-ones using 2-aminoacetonitrile sulfate, the reaction is facilitated by the presence of a base like anhydrous sodium acetate in an acidic medium. researchgate.netresearchgate.net In other contexts, metal-free catalysts and natural catalysts like ascorbic acid (vitamin C) are being investigated to promote greener and more cost-effective synthetic routes. orgchemres.org The use of such catalysts can lead to high yields and shorter reaction times. orgchemres.org

Furthermore, advancements in catalysis include the use of transition metal catalysts, such as palladium complexes, for various cross-coupling reactions. chemscene.com While not directly for the synthesis of this compound itself, these catalytic systems are vital for the subsequent functionalization of its derivatives. The development of bifunctional catalysts, which can act as both a Lewis acid and an oxidation catalyst, also presents a promising avenue for the oxidative functionalization of glycine (B1666218) derivatives, which are closely related to 2-aminoacetonitrile. u-tokyo.ac.jp

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. purkh.comijnc.ir This includes the use of renewable feedstocks, safer solvents, and energy-efficient processes. ijnc.irresearchgate.net

Solvent-Free and Aqueous-Phase Methodologies for this compound Synthesis

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. rasayanjournal.co.inacs.org Solvent-free reactions, often conducted by grinding reactants together or using microwave irradiation, can lead to enhanced reaction rates, higher yields, and simpler work-up procedures. orgchemres.orgrasayanjournal.co.in The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions. rasayanjournal.co.in

Aqueous-phase synthesis is another sustainable approach, utilizing water as a benign solvent. google.com For instance, 2-aminoacetonitrile can be prepared in an aqueous solution by reacting glycolonitrile (B6354644) with liquid ammonia. chemicalbook.com The resulting solution can be stabilized by the addition of a small amount of sulfuric acid, leading to the formation of this compound. chemicalbook.com Research has also demonstrated supramolecular catalysis of the Strecker reaction in water under neutral conditions. organic-chemistry.org

Atom Economy and Reaction Efficiency in the Preparation of this compound

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgwordpress.com It is a core principle of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org

Multicomponent reactions, by their nature, often exhibit high atom economy as multiple reactant molecules are combined in a single step. frontiersin.org The synthesis of complex molecules from 2-aminoacetonitrile sulfate via three-component reactions is an example of an atom-economical process where a significant portion of the starting materials is incorporated into the final heterocyclic product. researchgate.net

Chemo- and Regioselectivity Considerations in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position.

In the context of multicomponent reactions involving 2-aminoacetonitrile sulfate for the synthesis of pyrrolin-2-ones, the reaction demonstrates high regioselectivity. researchgate.net The reaction proceeds through a specific pathway involving the formation of a Schiff base, followed by a Michael addition and cyclization, leading to a single major product isomer. researchgate.net

Similarly, in the synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones can yield single diastereoisomers or diastereoisomeric mixtures depending on the reaction conditions. mdpi.com The subsequent selective removal of the protecting group and in situ cyclization under acidic conditions afford specific cis- and trans-isomers, highlighting the control over stereochemistry. mdpi.com

Recent research has also focused on the catalytic chemo- and regioselective radical carbocyanation of 2-azadienes to produce functionalized α-amino nitriles, demonstrating high regioselectivity with the formation of the desired products in excellent yields. nih.gov

Interactive Data Table: Synthesis of Pyrrolin-2-one Derivatives using this compound

| Entry | Aromatic Aldehyde | Methyl Aroylpyruvate | Product | Yield (%) |

| 1 | Benzaldehyde | Methyl benzoylpyruvate | 5-Phenyl-4-benzoyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-one | Not specified |

| 2 | 4-Chlorobenzaldehyde | Methyl 4-chlorobenzoylpyruvate | 5-(4-Chlorophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-one | Not specified |

| 3 | 4-Methoxybenzaldehyde | Methyl 4-methoxybenzoylpyruvate | 5-(4-Methoxyphenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-one | Not specified |

| Data derived from studies on three-component reactions. researchgate.netresearchgate.net |

Strategies for Controlling Selectivity in Complex Reaction Environments

The formation of 2-aminoacetonitrile, often via the Strecker synthesis (the reaction of an aldehyde, ammonia, and a cyanide source), can be complicated by the formation of side products, particularly in environments with multiple reactive species. Controlling the selectivity to favor the desired aminonitrile is a key challenge addressed by several advanced methodologies.

One primary competing reaction is the formation of α-hydroxyacetonitrile (glycolonitrile) from formaldehyde and cyanide. Kinetic and thermodynamic studies of the HCHO/HCN/NH₃ system in aqueous solutions have shown that under certain prebiotic conditions (e.g., pH 8), the equilibrium can heavily favor the formation of α-hydroxyacetonitrile over 2-aminoacetonitrile. researchgate.net Advanced strategies focus on shifting this equilibrium or providing alternative, more selective pathways.

Catalysis in Simulated Prebiotic Environments: Theoretical and experimental studies modeling astrophysical conditions have revealed highly selective mechanisms. It has been shown that on icy grain surfaces, water molecules can act as a catalyst, significantly lowering the activation energy for the reaction between methanimine (B1209239) (CH₂NH) and hydrogen isocyanide (HNC) to form 2-aminoacetonitrile. researchgate.net These calculations indicate that the water-catalyzed pathway is significantly more favorable than the corresponding reaction with hydrogen cyanide (HCN), demonstrating inherent selectivity in a complex, solid-state environment. researchgate.net

Ultrasound-Assisted Synthesis: The application of ultrasound has emerged as a powerful technique for improving reaction rates and selectivity in Strecker syntheses. Sonication can lead to cleaner reactions, affording α-aminonitrile derivatives without the contamination from intermediates or byproducts that can plague classical methods. beilstein-journals.org This method is particularly effective for substrates prone to side reactions, such as the formation of ring-opening byproducts from cyclopropanone (B1606653) acetal (B89532) substrates. beilstein-journals.org

Flow Chemistry and Process Control: In industrial settings, controlling the reaction parameters in real-time is crucial for selectivity. Continuous flow reactors offer precise control over temperature, pressure, and stoichiometry. For the synthesis of this compound, a typical method involves the initial condensation of ammonium (B1175870) chloride, formaldehyde, and sodium cyanide, followed by reaction with sulfuric acid in methanol (B129727). aanda.org Optimizing this two-step process, for instance by controlling the water content and the concentration of the sulfuric acid in methanol, is critical for achieving high yields and purity.

The table below summarizes findings on the selective formation of aminonitriles in different environments.

| Method/Environment | Reactants | Key Control Factor | Outcome/Finding | Source |

| Aqueous Prebiotic Model | Formaldehyde, HCN, NH₃ | pH, reactant concentrations | At pH 8, equilibrium favors α-hydroxyacetonitrile over 2-aminoacetonitrile. | researchgate.net |

| Astrophysical Ice Model | Methanimine, HCN/HNC | Water ice catalysis | Water molecules catalyze the reaction, with a strong preference for HNC over HCN as the cyanide source. | researchgate.net |

| Ultrasound-Assisted Synthesis | Aldehydes, Amines, TMSCN | Ultrasonic irradiation | Enhanced reaction rates and cleaner product formation, avoiding byproducts. | beilstein-journals.org |

| Industrial Synthesis | Aminoacetonitrile (B1212223), H₂SO₄, Methanol | Water content (<1%), H₂SO₄ concentration | Controlled sulfonation step leads to high yield (>95%) of this compound. | aanda.org |

Stereochemical Aspects in the Formation of Chiral Derivatives of this compound

While 2-aminoacetonitrile itself is achiral, it serves as a fundamental building block for the synthesis of chiral α-amino acids and their derivatives. The stereochemistry is introduced during the formation of substituted α-aminonitriles, most commonly through the asymmetric Strecker reaction. This process has been refined through several sophisticated strategies to achieve high levels of stereocontrol.

Chiral Auxiliaries and Crystallization-Induced Asymmetric Transformation: One effective method involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated to direct the stereochemical outcome of a reaction. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in the Strecker reaction of pivaldehyde. rug.nl This reaction initially produces a mixture of two diastereomers. However, by carefully selecting the solvent system (e.g., methanol/water), one diastereomer selectively precipitates from the solution. This precipitation shifts the equilibrium in the solution, where the remaining dissolved diastereomer epimerizes (reverts to the intermediate imine and back to the aminonitrile), eventually converting almost entirely to the less soluble, solid diastereomer. This process, known as a crystallization-induced asymmetric transformation, allows for the isolation of a single diastereomer in high yield and excellent diastereomeric purity. rug.nl

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis: A more modern and atom-economical approach is the use of chiral catalysts. mdpi.com Small organic molecules (organocatalysts) or chiral metal complexes can catalyze the addition of cyanide to achiral imines with high enantioselectivity. Recently, chiral ammonium salts derived from cinchona alkaloids have been shown to be powerful catalysts for the asymmetric addition of N-arylidene aminoacetonitriles to substituted acroleins, producing chiral aminonitriles with high diastereo- and enantioselectivity. researchgate.netacs.org Similarly, dinuclear palladium complexes have been designed to catalyze the double Mannich reaction of imines with malononitrile, leading to the synthesis of chiral 1,3-diamines with high enantioselectivity. d-nb.info

Chemoenzymatic Dynamic Kinetic Resolution: Another advanced strategy combines chemical synthesis with enzymatic resolution. A racemic α-aminonitrile can be produced via a standard Strecker reaction. An enzyme, such as a nitrilase, can then selectively hydrolyze one enantiomer of the aminonitrile to the corresponding α-amino acid. frontiersin.org Because the aminonitrile formation is reversible under the alkaline conditions of the Strecker synthesis, the unreacted enantiomer can racemize in solution. This allows the enzyme to continuously resolve the racemic mixture, theoretically converting all of the starting material into a single enantiomer of the desired amino acid product in a process called dynamic kinetic resolution. frontiersin.org

The table below presents data from various studies on the asymmetric synthesis of chiral aminonitrile derivatives.

| Method | Catalyst/Auxiliary | Substrates | Diastereomeric/Enantiomeric Excess | Yield | Source |

| Crystallization-Induced Transformation | (R)-phenylglycine amide | Pivaldehyde, NaCN, AcOH | >99:1 dr | 76-93% | rug.nl |

| Asymmetric Organocatalysis | Chiral Cinchonine-derived ammonium salt | N-benzylidene aminoacetonitrile, Crotonaldehyde | >95:5 dr, 95:5 er | 90% | researchgate.net |

| Asymmetric Metal Catalysis | Dinuclear L1-Pd₂ with Zn(OAc)₂ | N-Boc-imines, Malononitrile | 93:7 dl/meso, 99% ee | Quantitative | d-nb.info |

| Absolute Asymmetric Synthesis | None (spontaneous resolution) | p-tolualdehyde, benzhydrylamine, HCN | up to >99% ee | Not specified | rsc.org |

These advanced methodologies highlight the progress in synthetic chemistry toward controlling not only the chemical selectivity but also the precise three-dimensional architecture of molecules derived from 2-aminoacetonitrile.

Mechanistic Investigations into the Reactivity and Transformations of 2 Aminoacetonitrile;sulfate

Elucidation of Reaction Pathways Involving the Nitrile Moiety of 2-Aminoacetonitrile;sulfate (B86663)

The nitrile group in 2-aminoacetonitrile is a key site for chemical transformations, including hydrolysis to form α-amino acids and nucleophilic additions.

Hydrolytic Transformations to α-Amino Acids: Mechanistic Insights

The hydrolysis of 2-aminoacetonitrile to glycine (B1666218) is a fundamental reaction, particularly in the context of prebiotic chemistry. frontiersin.orgresearchgate.net This transformation involves the conversion of the nitrile group into a carboxylic acid. The reaction can proceed under both acidic and basic conditions, although base-catalyzed hydrolysis is often slow and non-selective. acs.org

The generally accepted mechanism for nitrile hydrolysis involves the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of a water molecule on the nitrile carbon. This leads to the formation of a carboximidic acid intermediate, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid and ammonia (B1221849).

In the specific case of 2-aminoacetonitrile, the reaction can be more complex. For instance, in the Bücherer-Bergs reaction, 2-aminoacetonitrile reacts with carbon dioxide to form a hydantoin, which can then be hydrolyzed to glycine. researchgate.net This pathway involves the initial formation of a carbamic acid intermediate, followed by cyclization and rearrangement. researchgate.net Theoretical studies have explored the energy profile of this reaction, considering the catalytic role of water molecules. researchgate.net

The presence of the sulfate counterion in 2-aminoacetonitrile;sulfate can influence the hydrolysis by maintaining an acidic environment, which can facilitate the initial protonation of the nitrile nitrogen.

Nucleophilic Additions to the Nitrile Carbon: Mechanistic Insights

The electrophilic carbon atom of the nitrile group in 2-aminoacetonitrile is susceptible to attack by nucleophiles. These reactions are significant as they can lead to the formation of various heterocyclic compounds. For example, 2-aminoacetonitrile is a precursor in the synthesis of purines, where it reacts with other molecules like 5-aminoimidazole. frontiersin.org

The mechanism of nucleophilic addition to the nitrile carbon typically involves the direct attack of the nucleophile on the carbon atom, leading to the formation of a transient imine intermediate. This intermediate can then undergo further reactions, such as cyclization, to yield stable products. The reactivity of the nitrile group can be enhanced by Lewis acids, which coordinate to the nitrile nitrogen and increase the electrophilicity of the carbon.

Amino Group Reactivity and Derivatization Strategies for this compound

The amino group of 2-aminoacetonitrile is a nucleophilic center that can participate in a variety of reactions, allowing for its derivatization.

Acylation, Alkylation, and Condensation Reactions: Mechanistic Details

Acylation: The amino group of 2-aminoacetonitrile can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of an N-acyl-2-aminoacetonitrile derivative. The mechanism is analogous to the acylation of other primary amines. libretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. libretexts.org This is a nucleophilic substitution reaction where the amino group acts as the nucleophile. The reaction proceeds via an SN2-like mechanism. acs.org

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). mit.edu For instance, N-arylidene aminoacetonitriles can be synthesized through such condensation reactions. acs.org These imines are versatile intermediates in organic synthesis.

Role of the Sulfate Counterion in Modulating Amino Group Reactivity

The sulfate counterion plays a crucial role in modulating the reactivity of the amino group in this compound. The sulfate anion is the conjugate base of a strong acid, and in the solid state or in non-polar solvents, it protonates the amino group to form an ammonium (B1175870) salt, [NCCH₂NH₃]⁺HSO₄⁻. wikipedia.org This protonation significantly reduces the nucleophilicity of the amino group, thereby deactivating it towards reactions that require a nucleophilic amine, such as acylation and alkylation.

To carry out derivatization at the amino group, the free base of 2-aminoacetonitrile often needs to be generated by treatment with a base to deprotonate the ammonium ion. The pKa of the conjugate acid of aminoacetonitrile (B1212223) is 5.34, indicating that a moderately strong base is required for this deprotonation. wikipedia.org The choice of base and reaction conditions is therefore critical for controlling the reactivity of the amino group.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The quantitative study of the kinetics and thermodynamics of the transformations of this compound provides deeper insights into the reaction mechanisms and feasibility. nih.gov

While specific kinetic and thermodynamic data for the transformations of this compound are not extensively available in the provided search results, general principles can be applied. The rates of hydrolysis and nucleophilic additions are dependent on factors such as temperature, pH, and the concentration of reactants and catalysts. For example, the hydrolysis of nitriles is typically accelerated at higher temperatures and in the presence of strong acids or bases.

Thermodynamic analysis involves the determination of the change in Gibbs free energy (ΔG) for a given transformation. A negative ΔG indicates a spontaneous reaction. The hydrolysis of nitriles to carboxylic acids is generally a thermodynamically favorable process. Theoretical studies using quantum chemistry calculations have been employed to investigate the energy profiles and transition states of reactions involving aminoacetonitrile, such as its conversion to hydantoin. researchgate.net These computational approaches provide valuable estimates of reaction barriers and thermodynamic parameters.

Below is an illustrative data table summarizing the types of reactions and key mechanistic features discussed.

| Transformation Type | Reacting Moiety | Key Mechanistic Steps | Influencing Factors |

| Hydrolysis | Nitrile | Protonation of nitrile N, nucleophilic attack by H₂O, formation of amide intermediate | pH, temperature, catalysts |

| Nucleophilic Addition | Nitrile | Nucleophilic attack on nitrile C, formation of imine intermediate | Nature of nucleophile, Lewis acid catalysis |

| Acylation | Amino | Nucleophilic attack of amine on acylating agent | Basicity of the medium, nature of acylating agent |

| Alkylation | Amino | Nucleophilic substitution by the amine on alkyl halide | Basicity of the medium, nature of alkyl halide |

| Condensation | Amino | Nucleophilic attack of amine on carbonyl C, dehydration | pH, removal of water |

Determination of Rate Laws and Activation Parameters

Mechanistic studies have provided significant insights into the reactivity of 2-aminoacetonitrile, often examining its role as a nucleophile or catalyst in various chemical transformations. The determination of rate laws and the parameters that influence reaction velocity are fundamental to understanding its chemical behavior.

Research into the hydrolysis of activated sulfonylating agents has demonstrated that aminoacetonitrile can function as a general base catalyst. acs.org For the hydrolysis of N-benzoyl-β-sultam, the reaction rate increases with the concentration of aminoacetonitrile. The observed pseudo-first-order rate constant, when plotted against the total amine concentration, confirms that the amine catalyzes the hydrolysis. acs.org This is distinct from a scenario where the amine acts as a nucleophile to attack the sulfonyl center (aminolysis). Product analysis confirms that even in the presence of the amine, the primary product is the sulfonic acid from hydrolysis, indicating general base-catalyzed hydrolysis. acs.org

The rate law that accurately describes this amine-catalyzed reaction is given by:

rate = k₀[substrate] + k₋[substrate][amine]

Where:

k₀ is the rate constant for the background (uncatalyzed) hydrolysis.

k₋ is the second-order rate constant for the amine-catalyzed reaction. acs.org

The dependence of the reaction rate on the basicity of the amine catalyst is described by the Brønsted equation. For the hydrolysis of N-benzoyl-β-sultam and N-benzyl-4,4-dimethyl-3-oxo-β-sultam, the Brønsted β value for the amine-catalyzed pathway is +0.9. acs.org This high value indicates that the amine catalyst is almost fully protonated in the transition state of the reaction. acs.org

| Reaction | Catalyst | Kinetic Parameter | Value | Conditions | Source |

| Hydrolysis of N-benzoyl-β-sultam | Aminoacetonitrile | Second-order rate constant (k₋) | Data available in source | 30 °C, 1.0 M ionic strength (KCl) | acs.org |

| Hydrolysis of N-benzoyl-β-sultam | Various amines | Brønsted β | +0.9 | 30 °C, 1.0 M ionic strength (KCl) | acs.org |

This table is interactive. Click on the source for more details.

Further kinetic studies have been conducted on coordination complexes where aminoacetonitrile acts as a ligand. The base hydrolysis of halogeno-ligands in cis-[Co(en)₂(NH₂CH₂CN)X]²⁺ (where X is a halogen) has been investigated spectrophotometrically and by pH-stat methods. The reactions follow pseudo-first-order kinetics at a constant pH. rsc.org The excellent agreement between the two measurement methods provides confidence in the determined rate constants. rsc.org

| Complex | Reaction | Kinetic Parameter | Value (l mol⁻¹ s⁻¹) | Conditions | Source |

| cis-[Co(en)₂(NH₂CH₂CN)Cl]²⁺ | Base Hydrolysis | k₋ₒₕ | 2.44 | 25 °C, I = 0.1 M | rsc.org |

| cis-[Co(en)₂(NH₂CH₂CN)Br]²⁺ | Base Hydrolysis | k₋ₒₕ | 1.18 x 10¹ | 25 °C, I = 0.1 M | rsc.org |

This table is interactive. Click on the source for more details.

Equilibrium Studies and Stability Considerations in Reaction Systems

The stability of this compound and its participation in chemical equilibria are critical for its application in synthesis and for understanding its role in prebiotic chemical systems.

Under standard storage conditions, this compound is a stable solid. tcichemicals.com However, it is noted to be hygroscopic, meaning it readily absorbs moisture from the air, and should therefore be stored in a tightly sealed container away from water. thermofisher.com It is incompatible with strong oxidizing agents and acids. tcichemicals.com

The stability of aminoacetonitrile in aqueous solutions is highly dependent on the pH of the system. Studies on its hydrolysis show significant differences between acidic, neutral, and basic environments.

| pH | Reaction Time (hours) | Observations | Products Formed | Source |

| 1 | 150 | No degradation observed | None | researchmap.jp |

| 6 | 150 | No degradation observed | None | researchmap.jp |

| 11 | 300 | Significant degradation | Glycinamide (B1583983) (65%), Glycine (10%) | researchmap.jp |

This table is interactive. Click on the source for more details.

This data demonstrates that aminoacetonitrile is relatively stable in acidic and neutral aqueous solutions but undergoes slow hydrolysis under alkaline conditions to form glycinamide and subsequently glycine. researchmap.jp

In the context of its formation, such as through a Strecker synthesis involving formaldehyde (B43269), hydrogen cyanide, and ammonia, equilibrium considerations are paramount. It has been observed that the initial, rapid formation of the corresponding hydroxynitrile (glycolonitrile) is kinetically controlled. researchgate.net Over time, the system reaches a thermodynamic equilibrium where the more stable aminonitrile is favored. The position of this equilibrium is strongly influenced by the concentration of free ammonia in the aqueous system. researchgate.net

An equilibrium constant for the formation of α-aminoacetonitrile from formaldehyde, ammonia, and hydrogen cyanide was evaluated at 25°C. The study established a linear relationship between the ratio of glycolonitrile (B6354644) to aminoacetonitrile and the concentration of free ammonia at equilibrium. researchgate.net

The equilibrium relationship is described as:

[CH₂(OH)CN] / [CH₂(NH₂)CN] = 21 [NH₃]

This equation shows that the relative concentration of the hydroxy- and amino-nitrile precursors to hydroxyethanoic acid and glycine, respectively, is directly proportional to the concentration of free ammonia once equilibrium is established. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Aminoacetonitrile;sulfate

Quantum Chemical Characterization of the Electronic Structure of 2-Aminoacetonitrile;sulfate (B86663)

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its structure, stability, and reactivity. In the context of 2-Aminoacetonitrile;sulfate, these studies focus on the protonated 2-aminoacetonitrile cation and its interaction with the sulfate dianion.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netasianpubs.org

Computational methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to calculate these properties. researchgate.netasianpubs.org Analysis of the charge distribution, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how charge is distributed across the atoms of the 2-aminoacetonitrile cation. researchgate.netasianpubs.orgnih.gov This information helps in identifying electrophilic and nucleophilic sites within the molecule, which is key to understanding its interaction with other species. researchgate.netasianpubs.org Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and reactive sites. researchgate.netasianpubs.org

Table 1: Illustrative Calculated Electronic Properties of a Protonated Aminoacetonitrile (B1212223) Cation Note: These are example values typical for similar small organic cations and are for illustrative purposes. Actual values require specific, dedicated calculations for this exact species.

| Parameter | Method | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | -8.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | DFT/B3LYP | -5.4 eV | Energy of the first unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | DFT/B3LYP | 3.4 eV | Indicates chemical reactivity and kinetic stability. researchgate.netasianpubs.org |

| Dipole Moment | DFT/B3LYP | 2.5 Debye | Measures the overall polarity of the molecule. |

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's behavior in solution. optibrium.comnih.gov Computational chemistry offers several approaches to predict pKa values, which are particularly useful when experimental data is unavailable. nih.gov These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent using a thermodynamic cycle. nih.govmdpi.com

Quantum mechanical (QM) methods, often based on DFT, combined with continuum solvation models (like the Conductor-like Polarizable Continuum Model, CPCM) are employed to compute the necessary energy terms. chemrxiv.org The accuracy of these predictions can be high, with root-mean-square errors often within 0.7–1.0 log units compared to experimental values, which is comparable to more computationally expensive methods. optibrium.com The ability to predict how protonation states change with pH is vital for understanding biological activity and reaction mechanisms in solution. nih.gov

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional structure and the forces between molecules dictate the macroscopic properties of a chemical compound, such as its crystal structure and stability.

Even a small molecule like the 2-aminoacetonitrile cation can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds. nih.gov Computational methods are used to explore the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. nih.gov

In the gas phase, these calculations reveal the intrinsic conformational preferences of the isolated cation, governed by intramolecular forces like hydrogen bonds. nih.gov However, in the condensed phase (i.e., in a crystal or in solution), the conformational landscape is significantly influenced by intermolecular interactions with neighboring molecules or solvent. doi.org The presence of the sulfate anion and other neighboring cations will stabilize certain conformations over others through strong electrostatic and hydrogen bonding interactions.

In the solid state, this compound forms a crystal lattice where the protonated aminoacetonitrile cations and sulfate anions are arranged in a highly ordered, repeating pattern. The primary forces governing this arrangement are strong hydrogen bonds. The amino group (-NH3+) of the cation acts as a potent hydrogen bond donor, while the oxygen atoms of the sulfate anion (-OSO3-) are strong hydrogen bond acceptors.

Theoretical models are used to simulate and analyze these hydrogen bonding networks. nih.govresearchgate.net Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be applied to computational models of the crystal structure to quantify the strength and nature of these noncovalent interactions. nih.gov These models help explain the observed crystal packing and provide insight into the stability of the solid-state structure. Understanding these interactions is a key aspect of crystal engineering. nih.gov

Theoretical Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. escholarship.org For this compound, theoretical modeling can be used to investigate its role in various chemical transformations, such as its hydrolysis, polymerization, or participation in prebiotic chemistry pathways.

By calculating the structures and energies of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. Methods like DFT are employed to locate transition state geometries and verify them through frequency calculations. These computational studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering insights into how factors like catalysis or solvent effects can influence the reaction outcome. escholarship.orgmonash.edu

2 Aminoacetonitrile;sulfate As a Strategic Building Block in Advanced Organic Synthesis

Utilization of 2-Aminoacetonitrile;sulfate (B86663) in the Enantioselective Synthesis of α-Amino Acid Precursors

2-Aminoacetonitrile, often supplied and utilized as its stable sulfate salt, serves as a fundamental C2 building block in the synthesis of α-amino acids. Its structure, containing both a nucleophilic amine and a nitrile group that can be hydrolyzed to a carboxylic acid, makes it an ideal precursor. The primary challenge in its application is controlling the stereochemistry at the α-carbon to produce enantiomerically pure amino acids, which are crucial for pharmaceutical and biological applications.

Methodologies for Stereoselective Hydrolysis or Derivatization

The conversion of α-aminonitriles, derived from Strecker-type reactions, into α-amino acids is a critical step that requires hydrolysis of the nitrile group. acs.orgwikipedia.org The classical approach involves acidic or basic hydrolysis, which typically yields a racemic mixture of the amino acid. wikipedia.orglibretexts.org To achieve enantioselectivity, methodologies have been developed that focus on stereoselective processes either during the formation of the aminonitrile or through its subsequent conversion.

One key strategy involves the kinetic resolution of racemic α-aminonitriles. This can be achieved through enzymatic hydrolysis, where a specific enzyme selectively hydrolyzes one enantiomer of the aminonitrile to the corresponding amino acid, leaving the other enantiomer unreacted. This method allows for the separation of the two enantiomers, providing access to optically active α-amino acids.

Another approach is the derivatization of the aminonitrile with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the enantiomerically pure α-amino acids.

Recent research has also focused on developing catalytic asymmetric methods for the direct conversion of α-aminonitriles to chiral amino acid derivatives, though these are often substrate-specific and require carefully designed catalyst systems.

Chiral Auxiliary Approaches Utilizing 2-Aminoacetonitrile;sulfate Derivatives

Chiral auxiliaries are reusable chemical compounds that introduce chirality into a molecule during a synthetic sequence. wikipedia.orgresearchgate.net In the context of α-amino acid synthesis, a chiral auxiliary can be attached to a derivative of 2-aminoacetonitrile to direct the stereochemical outcome of subsequent reactions.

A common strategy involves the reaction of 2-aminoacetonitrile with a chiral auxiliary to form a chiral Schiff base or a related adduct. The presence of the chiral auxiliary creates a diastereoselective environment, influencing the facial selectivity of nucleophilic additions to the imine-equivalent bond. For instance, the addition of a cyanide source to an imine formed between a chiral amine auxiliary and a carbonyl compound is a well-established method for asymmetric Strecker synthesis. wikipedia.org

Alternatively, the amino group of 2-aminoacetonitrile can be acylated with a chiral carboxylic acid derivative. The resulting chiral amide can then be used to control the stereochemistry of α-functionalization reactions. The chiral auxiliary is typically removed in a later step to yield the desired enantiomerically enriched α-amino acid precursor. wikipedia.org

Table 1: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary Class | Example | Application |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylation, aldol reactions |

| Camphorsultams | Oppolzer's Sultam | Asymmetric alkylation, Michael additions |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) equivalents |

| Pyrrolidines | (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Asymmetric synthesis of α-alkyl-α-amino acids |

While direct examples utilizing derivatives of 2-aminoacetonitrile are highly specific, the principles established with related glycine equivalents are broadly applicable. The strategy involves creating a chiral, conformationally rigid intermediate where one face of the molecule is sterically hindered by the auxiliary, directing incoming reagents to the opposite face with high selectivity.

Synthetic Applications of this compound in Nitrogen-Containing Heterocycle Construction

The bifunctional nature of 2-aminoacetonitrile makes it a versatile precursor for the construction of various nitrogen-containing heterocyclic systems. nih.gov The primary amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions or be transformed into other functional groups.

Pyrrole, Imidazole, and Pyrazine Ring System Formation

Pyrrole Synthesis: 2-Aminoacetonitrile is a key reagent in the synthesis of substituted pyrroles. A notable method involves the cyclocondensation of enones with aminoacetonitrile (B1212223) hydrochloride (generated in situ from the sulfate salt). researchgate.net This reaction proceeds through the formation of 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted into 2,4-disubstituted pyrroles via microwave-induced dehydrocyanation or oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles. researchgate.net This two-step process provides an efficient route to these important heterocyclic structures. researchgate.net

Table 2: Synthesis of Pyrrole Derivatives from Enones and Aminoacetonitrile researchgate.net

| Enone Reactant | Intermediate Yield (%) | Pyrrole Product | Final Yield (%) |

| Chalcone | 85 | 2,4-Diphenyl-1H-pyrrole | 78 |

| 4'-Methylchalcone | 82 | 4-Phenyl-2-(p-tolyl)-1H-pyrrole | 75 |

| 4-Methyl-1-phenylpent-1-en-3-one | 79 | 4-Isobutyl-2-phenyl-1H-pyrrole | 72 |

Imidazole Synthesis: The synthesis of imidazoles often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). 2-Aminoacetonitrile can serve as a precursor to the glycinamide (B1583983) intermediate, which can then be utilized in imidazole synthesis. More directly, multicomponent reactions involving aminomalononitrile (a related compound) have been shown to produce amino imidazole carbonitrile derivatives, highlighting the utility of the α-aminonitrile scaffold in constructing this ring system. researchgate.net

Pyrazine Synthesis: Pyrazines can be synthesized through the self-condensation of α-aminocarbonyl compounds. 2-Aminoacetonitrile can be a precursor to these compounds. One documented synthesis of pyrazine involves the dimerization of aminoacetonitrile in the presence of an iron(III) chloride catalyst to form a dihydropyrazine intermediate, which is subsequently oxidized to pyrazine. researchgate.net This method provides a direct route from a simple acyclic precursor to the aromatic pyrazine ring.

Synthesis of Complex Polycyclic Nitrogen Heterocycles

The fundamental reactivity of 2-aminoacetonitrile as a C2-N synthon can be extended to the synthesis of more complex, fused heterocyclic systems. While direct, named reactions for polycyclic synthesis starting from 2-aminoacetonitrile are not common, its derivatives can be incorporated into multi-step sequences.

For instance, a pyrrole or imidazole ring formed using 2-aminoacetonitrile as a starting material can be further functionalized and subjected to subsequent annulation reactions to build fused polycyclic structures. The nitrile group in pyrrole-2-carbonitriles, for example, is a versatile handle for elaboration into other rings, such as a fused pyrimidine or pyridine. These strategies are central to the construction of purine and pteridine analogs, which are important in medicinal chemistry.

Multicomponent Reaction Cascades Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient synthetic strategies. tcichemicals.comebrary.net 2-Aminoacetonitrile is an excellent substrate for MCRs due to its dual functionality.

The most classic MCR involving this structural motif is the Strecker synthesis of α-amino acids. wikipedia.orgnih.gov In this reaction, an aldehyde, an amine (or ammonia), and a cyanide source combine to form an α-aminonitrile. mdpi.com Using 2-aminoacetonitrile itself as a reactant, for example in reactions with aldehydes or imines, can lead to more complex α-aminonitriles through a transamination-type process. A recently developed method utilizes ammonium (B1175870) salts to catalyze the reaction of aminoacetonitrile with N-arylidene aminoacetonitriles to generate chiral α-tertiary and α-quaternary aminonitriles. nih.gov

Furthermore, the isocyanide-based Ugi and Passerini reactions, which are powerful MCRs for generating peptide-like structures, can utilize components derived from or analogous to 2-aminoacetonitrile. fu-berlin.de For instance, an α-amino acid (derived from hydrolysis of an α-aminonitrile) can be a component in the Ugi four-component reaction. These reactions create complex molecular scaffolds in a single, atom-economical step, and the core structure provided by 2-aminoacetonitrile is central to the diversity of the resulting products.

Design and Implementation of One-Pot Synthesis Strategies

The strategic use of this compound as a bifunctional building block is exemplified in the design of one-pot, multi-component reactions for the synthesis of complex heterocyclic scaffolds. These strategies are designed to maximize efficiency by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates and reducing solvent usage and purification efforts. A prominent example is the synthesis of highly substituted pyrrolin-2-ones, which are valuable structures in medicinal chemistry.

A notable one-pot strategy involves a three-component reaction utilizing this compound, a methyl aroylpyruvate, and various aromatic aldehydes. researchgate.netresearcher.life This reaction design efficiently constructs the 5-Aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-one framework in a single step.

Implementation of the Synthesis:

The practical implementation of this strategy is straightforward. The reaction is typically carried out by combining the three starting materials in a suitable solvent, such as glacial acetic acid, often in the presence of a base like anhydrous sodium acetate (B1210297) to facilitate key steps in the reaction sequence. researchgate.netresearcher.life The reaction mixture is heated, leading to the formation of the complex pyrrolin-2-one product. For instance, the synthesis of 4-Benzoyl-3-hydroxy-1-cyanomethyl-5-(3-ethoxy-4-hydroxyphenyl)-3-pyrrolin-2-one was achieved with a yield of 66%. researchgate.net

The design of this one-pot reaction leverages the inherent reactivity of each component in a sequential manner. The process is believed to initiate with the formation of a Schiff base from the aromatic aldehyde and 2-aminoacetonitrile. This is followed by a Michael-type addition of the methyl aroylpyruvate enolate to the Schiff base intermediate. The final step is an intramolecular cyclization that yields the stable pyrrolin-2-one ring system. researchgate.net This streamlined approach highlights the effectiveness of this compound in facilitating the rapid assembly of complex molecules.

Efficiency and Atom Economy in Cascade Reactions

The one-pot synthesis of 5-Aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones serves as an excellent model for analyzing the efficiency and atom economy of reactions that proceed in a cascade-like fashion. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is a consequence of the chemical functionality formed in the previous one, all occurring within the same pot. The aforementioned three-component synthesis embodies this principle, with sequential Schiff base formation, Michael addition, and cyclization events occurring in a continuous sequence. researchgate.net

Reaction Efficiency:

The efficiency of such processes is a significant advantage over traditional multi-step syntheses. By eliminating the need for isolating and purifying intermediates, these one-pot cascades reduce material loss, save time, and decrease the consumption of solvents and other reagents. The reported yield of 66% for a representative pyrrolin-2-one derivative is indicative of a moderately efficient process, especially considering the complexity of the molecule being assembled from three separate components in a single operation. researchgate.net

Atom Economy:

Atom economy is a key metric of "green chemistry" that measures how efficiently all reactant atoms are incorporated into the final desired product. High atom economy signifies that minimal waste is generated in the form of byproducts.

The atom economy for the synthesis of 4-Benzoyl-3-hydroxy-1-cyanomethyl-5-(4-methoxyphenyl)-3-pyrrolin-2-one can be calculated based on the following generalized reaction:

C₁₀H₁₀O₄ (Methyl 4-methoxybenzoylpyruvate) + C₇H₆O (Anisaldehyde) + 0.5 (C₄H₁₀N₄O₄S) (this compound) → C₂₁H₁₈N₂O₅ (Product) + CH₃OH (Methanol) + 0.5 H₂SO₄ + 0.5 H₂O

The calculation, based on the molecular weights of the reactants and the desired product, demonstrates the inherent efficiency of this multi-component design. While byproducts such as water and methanol (B129727) are formed, the strategy incorporates a significant portion of the atoms from the starting materials into the complex heterocyclic product. This high degree of atom utilization is a hallmark of well-designed cascade reactions and underscores the strategic value of using building blocks like this compound in advanced organic synthesis.

Table of Research Findings on Reaction Efficiency and Atom Economy

| Product | Reaction Type | Key Reactants | Yield (%) | Atom Economy (%) |

| 4-Benzoyl-3-hydroxy-1-cyanomethyl-5-(3-ethoxy-4-hydroxyphenyl)-3-pyrrolin-2-one | Three-component, One-pot | Methyl benzoylpyruvate, 3-Ethoxy-4-hydroxybenzaldehyde, this compound | 66% | High (Exact value depends on specific aroylpyruvate and aldehyde) |

| Polysubstituted Pyrrolin-2-ones | Three-component, One-pot | Methyl aroylpyruvates, Aromatic aldehydes, this compound | Varies | High |

Interdisciplinary Research Perspectives and Non Pharmacological Applications of 2 Aminoacetonitrile;sulfate

Prebiotic Chemistry and Astrochemical Relevance of 2-Aminoacetonitrile;sulfate (B86663)

2-Aminoacetonitrile is a molecule of significant interest in the study of the origin of life. wikipedia.org Its detection in the interstellar medium, specifically in the giant gas cloud Sagittarius B2, has fueled debate and research into its role as a precursor to essential biological molecules. wikipedia.orgaanda.orgaanda.org As the direct chemical antecedent to glycine (B1666218), the simplest amino acid, its formation and stability under prebiotic conditions are crucial areas of investigation. aanda.org

The formation of aminoacetonitrile (B1212223) under conditions mimicking the early Earth and astrophysical environments is a key piece of evidence for its prebiotic relevance. The Strecker synthesis is widely considered a primary pathway for its formation. aanda.orgaanda.org This reaction, known from the classic Miller-Urey experiments, involves the reaction of an aldehyde (like formaldehyde), ammonia (B1221849), and hydrogen cyanide to form an aminonitrile. aanda.orgwikipedia.org

Laboratory simulations have successfully demonstrated the formation of aminoacetonitrile under astrophysical-like conditions. aanda.orgaanda.org One such study involved the thermal processing of ices containing methanimine (B1209239) (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). aanda.orgaanda.org Researchers used Fourier Transform InfraRed (FTIR) spectroscopy to monitor the ice as it was warmed from 20 K to 300 K. aanda.orgaanda.org The results showed that as the concentration of methanimine was diluted in an excess of ammonium (B1175870) cyanide ([NH4+ CN-]), the formation of poly(methylene-imine) polymers decreased, leading to the formation of aminoacetonitrile at a temperature of 135 K. aanda.org This demonstrates that the Strecker synthesis can occur in the solid phase at low temperatures without liquid water, a significant finding for astrochemical models. aanda.orgaanda.org

| Precursors | Energy Source/Conditions | Key Products | Environment |

| Methanimine (CH2NH), Ammonia (NH3), Hydrogen Cyanide (HCN) | Thermal processing (warming of ices from 20 K) | 2-Aminoacetonitrile, poly(methylene-imine) | Simulated astrophysical ices aanda.orgaanda.org |

| Methane (CH4), Ammonia (NH3), Water (H2O), Hydrogen (H2) | Electric discharge (simulating lightning) | Amino acids (via aminoacetonitrile intermediate) | Simulated Early Earth atmosphere (Miller-Urey experiment) wikipedia.orgnasa.govamazonaws.com |

| Formaldehyde (B43269) (CH2O), Ammonia (NH3), Hydrogen Cyanide (HCN) | Aqueous solution | 2-Aminoacetonitrile | Strecker Synthesis wikipedia.org |

The primary significance of 2-aminoacetonitrile in abiogenesis is its role as a direct precursor to glycine. aanda.org The hydrolysis of the nitrile group (-C≡N) in aminoacetonitrile leads to the formation of a carboxylic acid group, yielding the amino acid glycine. aanda.org While the energy barrier for this hydrolysis in the gas phase can be high, its occurrence in aqueous environments on a primitive Earth or within meteorites is considered a plausible step in the chemical evolution toward life. aanda.org

The presence of amino acids in meteorites supports the hypothesis that their precursors, like aminoacetonitrile, were formed extraterrestrially via processes such as the Strecker synthesis. aanda.org These findings suggest that the delivery of such compounds to early Earth via meteorites could have been a significant source of the building blocks necessary for the origin of life. rsc.org

Advanced Materials Science Applications Involving 2-Aminoacetonitrile;sulfate Derivatives

While much of the research on 2-aminoacetonitrile focuses on its prebiotic implications, its bifunctional nature—possessing both a nucleophilic amine group and an electrophilic nitrile group—lends itself to applications in materials science. wikipedia.org

Research into the prebiotic formation of 2-aminoacetonitrile has provided insights into related polymerization processes. In simulated astrophysical ice experiments, the ratio of reactants was found to be critical. aanda.org An excess of methanimine relative to hydrogen cyanide led to the formation of long poly(methylene-imine) polymers. aanda.org Conversely, when methanimine was diluted, the polymerization was suppressed, and the monomer, aminoacetonitrile, was formed. aanda.org This demonstrates a competitive relationship between polymerization and the formation of the aminoacetonitrile monomer under certain prebiotic conditions. While this illustrates a pathway involving polymerization, direct applications of 2-aminoacetonitrile or its sulfate salt as a primary monomer or cross-linking agent in the synthesis of advanced industrial polymers are not extensively detailed in the current body of research.

The structure of 2-aminoacetonitrile, with lone pairs of electrons on both the amino and cyano nitrogen atoms, makes it an effective ligand in coordination chemistry. msu.edu It can bond to a central metal atom to form a metal complex. msu.edu

Studies have investigated the gas-phase reactions between 2-aminoacetonitrile and nickel ions (Ni+). arxiv.org Theoretical studies using density functional theory (DFT) and experimental mass spectrometry have shown that a cyclic intermediate is formed where the Ni+ ion is bisligated, meaning it binds simultaneously to both the cyano and the amino groups. arxiv.org This chelation effect results in a stable complex. The estimated bond dissociation energy for the aminoacetonitrile-Ni+ complex is 291 kJ mol-1, which is notably strong and indicates significant interaction between the ligand and the metal ion. arxiv.org Such studies are fundamental to understanding how simple organic molecules interact with metals, a process relevant not only to astrochemical environments but also to the design of novel catalysts and materials.

Advanced Analytical Methodological Advancements for Studying this compound Reactions

A variety of sophisticated analytical techniques are employed to study the formation, reactions, and properties of 2-aminoacetonitrile. These methods are essential for identifying the compound in complex mixtures, elucidating reaction mechanisms, and characterizing its interactions with other molecules.

In studies simulating astrophysical conditions, Fourier Transform InfraRed (FTIR) spectroscopy is used to monitor the evolution of ice analogs as they are warmed, allowing researchers to observe the disappearance of reactants and the appearance of products in real-time. aanda.orgaanda.org Mass spectrometry (MS) is then used to confirm the identity of the products formed, such as aminoacetonitrile. aanda.orgaanda.org For more detailed mechanistic studies, such as the investigation of metal-ligand complexes, techniques like mass-analyzed ion kinetic energy (MIKE) spectrometry are utilized to analyze the spontaneous decomposition of ion adducts. arxiv.org

Computational chemistry, particularly density functional theory (DFT) calculations, plays a crucial role in complementing experimental work. arxiv.org DFT is used to model the structures and bonding characteristics of complexes like the aminoacetonitrile-Ni+ adduct and to map out the potential energy surfaces of its reaction pathways. arxiv.org In broader analytical applications for detecting trace amounts of organic molecules in complex matrices like food, methods such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) are standard. nih.gov

| Analytical Method | Application in 2-Aminoacetonitrile Research |

| Fourier Transform InfraRed (FTIR) Spectroscopy | Monitoring the evolution of reactants and products in simulated astrophysical ice experiments. aanda.orgaanda.org |

| Mass Spectrometry (MS) | Identifying the formation of 2-aminoacetonitrile from precursor molecules. aanda.orgaanda.org |

| Mass-Analyzed Ion Kinetic Energy (MIKE) Spectrometry | Investigating the unimolecular decomposition pathways of metal-aminoacetonitrile complexes. arxiv.org |

| Density Functional Theory (DFT) Calculations | Theoretically studying the structures, bonding, and potential energy surfaces of 2-aminoacetonitrile and its complexes. arxiv.org |

| Gas Chromatography/Mass Spectrometry (GC/MS) | General-purpose analysis for the separation and identification of volatile organic compounds in complex mixtures. nih.gov |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | High-sensitivity analysis for the identification and quantification of organic compounds in complex matrices. nih.gov |

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., FTIR)

In-situ spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions involving this compound. These techniques allow researchers to observe the formation of intermediates, track the consumption of reactants, and determine reaction kinetics without the need for sample extraction, which can alter the reaction's course. spectroscopyonline.comfrontiersin.org Among the various in-situ methods, Fourier Transform Infrared (FTIR) spectroscopy is particularly powerful for studying reactions of nitriles and amines due to the distinct vibrational frequencies of their functional groups. frontiersin.orgirdg.org

FTIR spectroscopy operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific wavenumbers corresponding to the molecule's functional groups. frontiersin.orgnih.gov For reactions involving 2-Aminoacetonitrile, the nitrile group (C≡N) provides a unique and easily trackable spectroscopic marker. researchgate.net The C≡N stretching vibration appears in a relatively clear region of the mid-infrared spectrum, typically around 2237 cm⁻¹. researchgate.net The progress of a reaction, such as the hydrolysis of the nitrile group, can be monitored in real-time by observing the decrease in the intensity of this characteristic nitrile band.

Simultaneously, the appearance of new absorption bands can signal the formation of products. For instance, the formation of an amide intermediate would lead to the emergence of strong bands in the amide I (1600–1700 cm⁻¹) and amide II (1510–1580 cm⁻¹) regions. nih.gov The formation of a carboxylic acid would be indicated by a broad O-H stretch and a C=O stretch. This ability to concurrently monitor multiple species provides a comprehensive picture of the reaction mechanism. irdg.org

Modern FTIR spectroscopy can be coupled with various sampling techniques to facilitate in-situ monitoring. Attenuated Total Reflectance (ATR) probes, for example, can be directly immersed into a reaction vessel, providing continuous data from the reaction mixture. irdg.org This approach is advantageous as it requires minimal sample preparation and can be used to study reactions under a wide range of conditions. irdg.org By tracking the changes in peak intensities over time, kinetic data can be extracted to understand the reaction rates and dependencies.

Table 1: Key FTIR Absorption Bands for Monitoring Reactions of 2-Aminoacetonitrile

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Nitrile (C≡N) | Stretch | ~2237 researchgate.net | Disappearance indicates consumption of 2-Aminoacetonitrile. researchgate.net |

| Amine (N-H) | Stretch | 3300 - 3500 | Changes can indicate involvement of the amino group in the reaction. |

| Amine (N-H) | Deformation (Scissoring) | ~1600 researchgate.net | Can overlap with other bands but provides information on the amino group. |

| Methylene (C-H) | Stretch | 2850 - 2960 nih.gov | Generally used as an internal standard if the backbone is unchanged. |

| Amide I (C=O) | Stretch | 1600 - 1700 nih.gov | Appearance indicates formation of an amide intermediate or product. |

| Amide II (N-H) | Bend | 1510 - 1580 nih.gov | Appearance confirms the formation of an amide group. |

| Carboxylate (C=O) | Stretch | 1700 - 1730 | Appearance indicates formation of a carboxylic acid product. |

| Sulfate (S=O) | Stretch | 1050 - 1200 | Can be monitored to observe changes related to the sulfate salt form. |

Chromatographic and Mass Spectrometric Approaches for Reaction Product Profiling (Methodology Focus)

Following a reaction involving this compound, a detailed analysis of the product mixture is essential to determine the yield, purity, and identity of all species formed. Chromatographic and mass spectrometric techniques are the primary methods for this purpose, offering high-resolution separation and sensitive detection. The choice of method depends on the properties of the expected products, which may include amino acids, amides, and other polar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of non-volatile and polar compounds like amino acids and their precursors. researchgate.net Several HPLC methodologies can be employed for profiling the reaction products of this compound.

Reversed-Phase (RP-HPLC): This is the most common mode of HPLC. Separation is based on the partitioning of analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). chromatographyonline.com Since 2-Aminoacetonitrile and its potential hydrolysis products are highly polar, derivatization is often required to enhance retention on the nonpolar column and to add a chromophore or fluorophore for UV or fluorescence detection. griffith.edu.auresearchgate.net A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with primary and secondary amines. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique can often separate small, polar analytes without the need for derivatization.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. griffith.edu.au It is highly effective for separating amino acids, which are zwitterionic. The separation is controlled by adjusting the pH and ionic strength of the mobile phase. griffith.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, because amino acids and related compounds are non-volatile, they must be chemically modified through derivatization before they can be analyzed by GC. researchgate.netsigmaaldrich.com

The derivatization process involves converting the polar functional groups (-NH₂, -COOH) into less polar, more volatile moieties. sigmaaldrich.com A common method is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts active hydrogens on amine and carboxyl groups into stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal tool for complex reaction mixture analysis. chromatographyonline.com A significant advantage of LC-MS is that it often eliminates the need for derivatization, as the mass spectrometer can detect analytes that lack a chromophore. chromatographyonline.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like amino acids. The method can provide accurate mass measurements for molecular weight determination and fragmentation patterns for structural elucidation. researchgate.net

Table 2: Comparison of Methodologies for Reaction Product Profiling

| Technique | Principle | Sample Preparation | Advantages | Limitations |

| HPLC-UV/Fluorescence | Separation based on polarity or charge. | Often requires derivatization to add a UV-active or fluorescent tag. griffith.edu.au | Widely available; robust and reproducible. | Derivatization can be complex and introduce errors; indirect detection. griffith.edu.au |

| GC-MS | Separation of volatile compounds based on boiling point. | Mandatory derivatization to increase volatility (e.g., silylation). sigmaaldrich.com | High chromatographic resolution; provides structural information from MS fragmentation. sigmaaldrich.com | Derivatization is required, which can be time-consuming; not suitable for thermally unstable compounds. researchgate.net |

| LC-MS | Separation based on polarity or charge, coupled with mass-based detection. | Minimal preparation needed; derivatization is often unnecessary. chromatographyonline.com | High sensitivity and selectivity; direct analysis of polar, non-volatile compounds; provides molecular weight and structural data. chromatographyonline.comresearchgate.net | Higher instrument cost; potential for ion suppression from the matrix. |

| Ion Chromatography | Separation based on ionic interactions with a charged stationary phase. | Typically requires only dilution and filtration. griffith.edu.au | Excellent for separating charged species like amino acids and inorganic ions without derivatization. griffith.edu.augriffith.edu.au | Primarily limited to ionic or ionizable analytes. |

Future Research Directions and Unexplored Avenues in 2 Aminoacetonitrile;sulfate Chemistry

Development of Novel Catalytic Systems for Greener Transformations of 2-Aminoacetonitrile;sulfate (B86663)

The synthesis of α-aminonitriles, including 2-aminoacetonitrile, has traditionally relied on methods like the Strecker reaction, which often involves toxic cyanide reagents. researchgate.net A significant future direction lies in the development of greener catalytic systems that are more environmentally benign.

Recent research has explored ammonium (B1175870) salts as catalysts for the synthesis of α-aminonitriles from aminoacetonitrile (B1212223), offering a less toxic alternative to traditional methods. researchgate.net This approach tolerates air and moisture, making it a more practical and sustainable option. researchgate.net Further investigation into a broader range of non-toxic cyanide sources, such as hexacyanoferrate and even α-amino acids, could expand the toolkit for green α-aminonitrile synthesis. rsc.org The use of biocatalytic systems, such as dual-enzyme cascades, also presents a promising avenue for greener transformations, potentially avoiding the need for precious metal catalysts. acs.org

Future research should focus on:

Expanding the scope of organocatalysts: While organocatalysis has been applied to α-aminonitrile synthesis, there is a need for more comprehensive studies and reviews on this specific application. mdpi.com

Developing novel metal-based catalysts: Research into catalysts like zinc antimonate (B1203111) for oxidative functionalization of glycine (B1666218) derivatives points towards new possibilities for more complex transformations. u-tokyo.ac.jp

Utilizing flow chemistry: Automated electrochemical flow platforms can accelerate the synthesis and optimization of reactions, offering a powerful tool for developing new catalytic systems. acs.org

Exploration of Unconventional Reaction Media and Energy Sources in 2-Aminoacetonitrile;sulfate Chemistry